molecular formula C15H26O2 B11691100 7,9,11-Trimethyl-3-propyl-2,4-dioxaspiro[5.5]undec-8-ene

7,9,11-Trimethyl-3-propyl-2,4-dioxaspiro[5.5]undec-8-ene

Cat. No.: B11691100
M. Wt: 238.37 g/mol
InChI Key: YZVNKRRTCSVVTJ-UHFFFAOYSA-N
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Description

7,9,11-Trimethyl-3-propyl-2,4-dioxaspiro[55]undec-8-ene is an organic compound with the molecular formula C15H26O2 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9,11-Trimethyl-3-propyl-2,4-dioxaspiro[5.5]undec-8-ene typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spiro ring system. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7,9,11-Trimethyl-3-propyl-2,4-dioxaspiro[5.5]undec-8-ene can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

7,9,11-Trimethyl-3-propyl-2,4-dioxaspiro[5.5]undec-8-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.

    Biology: Its derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 7,9,11-Trimethyl-3-propyl-2,4-dioxaspiro[5.5]undec-8-ene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The pathways involved can vary widely, depending on the compound’s structure and the context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 7,9,11-Trimethyl-2,4-dioxaspiro[5.5]undec-8-ene
  • 3,3,9-Trimethyl-2,4-dioxaspiro[5.5]undec-8-ene-1,5-dione
  • 4,11,11-trimethyl-8-methylenebicyclo[7.2.0]undec-3-ene

Uniqueness

7,9,11-Trimethyl-3-propyl-2,4-dioxaspiro[55]undec-8-ene is unique due to its specific spiro structure and the presence of multiple methyl groups, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

7,9,11-trimethyl-3-propyl-2,4-dioxaspiro[5.5]undec-9-ene

InChI

InChI=1S/C15H26O2/c1-5-6-14-16-9-15(10-17-14)12(3)7-11(2)8-13(15)4/h7,12-14H,5-6,8-10H2,1-4H3

InChI Key

YZVNKRRTCSVVTJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1OCC2(CO1)C(CC(=CC2C)C)C

Origin of Product

United States

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